1-Bromo-5-iodopentane
Overview
Description
1-Bromo-5-iodopentane is an organic compound with the chemical formula C5H10BrI. It is a halogenated hydrocarbon, specifically a haloalkane, characterized by the presence of both bromine and iodine atoms attached to a pentane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Scientific Research Applications
1-Bromo-5-iodopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a labeling agent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in the development of diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodopentane can be synthesized through a series of halogenation reactions. One common method involves the bromination of pentane to form 1-bromopentane, followed by iodination using sodium iodide under alkaline conditions. The reaction proceeds as follows: [ \text{C5H11Br} + \text{NaI} \rightarrow \text{C5H10BrI} + \text{NaBr} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH) are common reagents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced derivatives
Comparison with Similar Compounds
1-Bromo-5-chloropentane: Similar structure but with a chlorine atom instead of iodine.
1-Iodo-5-chloropentane: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-5-fluoropentane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Bromo-5-iodopentane is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity and versatility in chemical reactions. The combination of these halogens allows for selective substitution and elimination reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-bromo-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOLPSHUHIDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525782 | |
Record name | 1-Bromo-5-iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88962-86-1 | |
Record name | 1-Bromo-5-iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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